2-(Difluoromethyl)pyridin-3-ol hydrochloride
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Overview
Description
2-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO and a molecular weight of 181.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both difluoromethyl and hydroxyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Difluoromethyl)pyridin-3-ol hydrochloride involves several stepsThis can be achieved through various synthetic routes, such as the reaction of pyridin-3-ol with difluoromethylating agents under controlled conditions . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2-(Difluoromethyl)pyridin-3-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(Difluoromethyl)pyridin-3-ol hydrochloride can be compared with other similar compounds, such as:
2-(Trifluoromethyl)pyridin-3-ol: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical properties and reactivity.
3-Hydroxypyridine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-(Difluoromethyl)pyridine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C6H6ClF2NO |
---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
2-(difluoromethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)5-4(10)2-1-3-9-5;/h1-3,6,10H;1H |
InChI Key |
LGKFGVZMPVHMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)O.Cl |
Origin of Product |
United States |
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